
Esmolol-d7 Clorhidrato
Descripción general
Descripción
- El clorhidrato de Esmolol en sí mismo se conoce químicamente como 4-(3-isopropilamino-2-hidroxipropoxi)bencenoacetato, con la fórmula molecular C₁₆H₂₅NO₄ y un peso molecular de 295,374 g/mol .
- Funciona como un bloqueador de los receptores beta-adrenérgicos .
Esmolol-d7 (clorhidrato): es un compuesto marcado con isótopos estables derivado del clorhidrato de Esmolol.
Aplicaciones Científicas De Investigación
- Esmolol-d7 (hydrochloride) finds applications in both research and clinical settings:
Cardiology: Esmolol hydrochloride, as a beta-blocker, is used to manage arrhythmias and hypertension.
Pharmacokinetics Studies: Deuterium labeling aids in pharmacokinetic studies by allowing precise quantification.
Metabolic Studies: Researchers use Esmolol-d7 to investigate drug metabolism pathways.
Análisis Bioquímico
Biochemical Properties
Esmolol-d7 Hydrochloride functions as a beta-1 adrenergic receptor antagonist. It binds to beta-1 adrenergic receptors with high affinity, inhibiting the action of endogenous catecholamines like epinephrine and norepinephrine. This interaction leads to a decrease in heart rate and myocardial contractility. Esmolol-d7 Hydrochloride also inhibits L-type calcium currents and fast sodium currents in cardiac myocytes, contributing to its antiarrhythmic properties .
Cellular Effects
Esmolol-d7 Hydrochloride exerts significant effects on cardiac myocytes by reducing the force and rate of heart contractions. It influences cell signaling pathways by blocking beta-adrenergic receptors, which are crucial for the sympathetic nervous system’s regulation of cardiac function. This blockade results in decreased cyclic adenosine monophosphate (cAMP) levels, leading to reduced protein kinase A (PKA) activity and subsequent phosphorylation of target proteins. These changes impact gene expression and cellular metabolism, ultimately reducing myocardial oxygen demand and improving cardiac efficiency .
Molecular Mechanism
At the molecular level, Esmolol-d7 Hydrochloride binds to beta-1 adrenergic receptors on the surface of cardiac myocytes. This binding prevents the activation of these receptors by endogenous catecholamines, thereby inhibiting the downstream signaling cascade. The inhibition of adenylate cyclase reduces cAMP production, leading to decreased PKA activity. This results in reduced phosphorylation of calcium channels and other proteins involved in cardiac contraction, thereby decreasing heart rate and contractility .
Temporal Effects in Laboratory Settings
In laboratory settings, Esmolol-d7 Hydrochloride demonstrates rapid onset and short duration of action. Its effects are quickly reversible due to its rapid metabolism by esterases in red blood cells. Studies have shown that Esmolol-d7 Hydrochloride remains stable under standard storage conditions and retains its efficacy over extended periods. Long-term studies indicate that it does not cause significant degradation or adverse effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of Esmolol-d7 Hydrochloride vary with dosage. At low doses, it effectively reduces heart rate and myocardial contractility without causing significant adverse effects. At higher doses, it can lead to hypotension and bradycardia. Studies have also shown that Esmolol-d7 Hydrochloride can modulate the gut microbiome and reduce inflammation in septic conditions, highlighting its potential therapeutic benefits beyond cardiac applications .
Metabolic Pathways
Esmolol-d7 Hydrochloride is rapidly metabolized by hydrolysis of its ester linkage, primarily by esterases in red blood cells. This metabolism produces an acid metabolite and methanol. The acid metabolite is further metabolized and excreted in the urine. The rapid metabolism of Esmolol-d7 Hydrochloride contributes to its short duration of action and minimizes the risk of accumulation and toxicity .
Transport and Distribution
Esmolol-d7 Hydrochloride is transported and distributed within the body primarily through the bloodstream. It binds to plasma proteins, which facilitates its distribution to target tissues, including the heart. The compound’s rapid metabolism ensures that it does not accumulate in tissues, reducing the risk of long-term adverse effects .
Subcellular Localization
Esmolol-d7 Hydrochloride is localized primarily to the plasma membrane of cardiac myocytes, where it interacts with beta-1 adrenergic receptors. This localization is crucial for its function as a beta-blocker. The compound does not undergo significant post-translational modifications, and its activity is primarily determined by its binding affinity to the receptors .
Métodos De Preparación
- La ruta sintética para Esmolol-d7 (clorhidrato) implica la sustitución de deuterio durante la síntesis del clorhidrato de Esmolol.
- Los métodos de producción industrial suelen seguir protocolos establecidos para el clorhidrato de Esmolol, con la incorporación de deuterio en posiciones específicas.
Análisis De Reacciones Químicas
- El Esmolol-d7 (clorhidrato) puede experimentar varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución.
- Los reactivos y las condiciones comunes utilizados en estas reacciones dependen de la transformación específica.
- Los principales productos formados a partir de estas reacciones pueden incluir derivados marcados con deuterio del clorhidrato de Esmolol.
Aplicaciones en la investigación científica
- El Esmolol-d7 (clorhidrato) encuentra aplicaciones tanto en entornos de investigación como clínicos:
Cardiología: El clorhidrato de Esmolol, como betabloqueante, se utiliza para controlar las arritmias y la hipertensión.
Estudios farmacocinéticos: El marcado con deuterio ayuda en los estudios farmacocinéticos al permitir una cuantificación precisa.
Estudios metabólicos: Los investigadores utilizan Esmolol-d7 para investigar las vías del metabolismo de los fármacos.
Mecanismo De Acción
- El clorhidrato de Esmolol bloquea selectivamente los receptores beta-adrenérgicos.
- Reduce la frecuencia cardíaca y la contractilidad al inhibir los efectos de la epinefrina y la norepinefrina.
- Los objetivos moleculares son los receptores beta₁-adrenérgicos en el tejido cardíaco.
Comparación Con Compuestos Similares
- La singularidad de Esmolol-d7 radica en su marcado con deuterio, lo que facilita los estudios farmacocinéticos.
- Los compuestos similares incluyen otros betabloqueantes como el propranolol y el metoprolol.
Actividad Biológica
Esmolol-d7 hydrochloride is a deuterated form of esmolol, a short-acting beta-adrenergic antagonist primarily used in clinical settings for the management of tachycardia and hypertension. This article explores its biological activity, pharmacodynamics, clinical applications, and safety profile, drawing from diverse research sources.
1. Pharmacological Profile
Esmolol acts as a selective beta-1 adrenergic receptor blocker, leading to decreased heart rate and myocardial contractility. The pharmacokinetics of esmolol-d7 are similar to its non-deuterated counterpart, with rapid metabolism via esterases in red blood cells, resulting in a swift elimination half-life of approximately 9 minutes .
Table 1: Pharmacokinetic Properties of Esmolol-d7 Hydrochloride
Property | Value |
---|---|
Elimination Half-Life | 9 minutes |
Volume of Distribution | Not Available |
Protein Binding | 55% to human plasma proteins |
Metabolism | Rapid hydrolysis via esterases |
Excretion | <2% unchanged in urine |
Esmolol-d7 exerts its effects by competitively blocking beta-adrenergic receptors, particularly beta-1 receptors in the heart. This blockade reduces the effects of catecholamines such as epinephrine and norepinephrine, leading to a decrease in heart rate and myocardial oxygen demand . The drug's rapid onset and offset of action make it particularly useful in acute clinical scenarios.
3. Clinical Applications
Esmolol is primarily indicated for:
- Management of supraventricular tachyarrhythmias.
- Control of heart rate during surgical procedures.
- Treatment of hypertensive emergencies.
Clinical studies have demonstrated that esmolol effectively reduces heart rates by more than 20% in most patients within minutes of administration. For instance, a multicenter study showed a therapeutic response rate of 72% in patients with tachyarrhythmias when treated with esmolol .
4. Safety and Adverse Effects
While esmolol is generally well tolerated, it can cause adverse effects, predominantly hypotension, which occurs in approximately 12% of patients during infusion . Other reported side effects include dizziness, nausea, and infusion site reactions. Most adverse effects are transient and resolve upon discontinuation or adjustment of the infusion rate.
Table 2: Common Adverse Effects Associated with Esmolol-d7 Hydrochloride
Adverse Effect | Frequency (%) |
---|---|
Hypotension | 12 |
Dizziness | 3 |
Nausea | 7 |
Infusion site reactions | 8 |
5. Case Studies and Research Findings
Several case studies highlight the efficacy of esmolol in various clinical settings:
- A study involving patients undergoing cardiac surgery demonstrated that esmolol effectively maintained heart rates within target ranges with minimal side effects during postoperative recovery .
- In another case series focusing on critically ill patients, esmolol was administered to manage rapid ventricular rates; the results indicated a significant reduction in heart rates without severe hypotensive episodes when titrated correctly .
6. Conclusion
Esmolol-d7 hydrochloride represents an important therapeutic option for the management of acute tachycardia and hypertension due to its rapid onset and short duration of action. Its selective beta-blocking properties provide effective control over heart rate while maintaining a favorable safety profile when monitored appropriately. Future research may further elucidate its applications in various patient populations and clinical scenarios.
Propiedades
IUPAC Name |
methyl 3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H/i1D3,2D3,12D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKNCWBANDDJJL-ODLOEXKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.